Tert-butyl 1-(3-bromophenyl)-3-hydroxypropylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(3-bromophenyl)-3-hydroxypropyl]carbamic acid 1,1-dimethylethyl ester is a chemical compound with a complex structure that includes a bromophenyl group, a hydroxypropyl chain, and a carbamic acid ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-bromophenyl)-3-hydroxypropyl]carbamic acid 1,1-dimethylethyl ester typically involves multiple steps. One common method includes the reaction of 3-bromophenylpropanol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-bromophenyl)-3-hydroxypropyl]carbamic acid 1,1-dimethylethyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in dry ether under reflux conditions.
Substitution: Nucleophiles such as sodium azide (NaN3) in the presence of a palladium catalyst.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-[1-(3-bromophenyl)-3-hydroxypropyl]carbamic acid 1,1-dimethylethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(3-bromophenyl)-3-hydroxypropyl]carbamic acid 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The bromophenyl group can interact with aromatic residues in proteins, while the hydroxypropyl chain can form hydrogen bonds with polar groups. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(4-bromophenyl)-3-hydroxypropyl]carbamic acid 1,1-dimethylethyl ester
- N-[1-(3-chlorophenyl)-3-hydroxypropyl]carbamic acid 1,1-dimethylethyl ester
- N-[1-(3-fluorophenyl)-3-hydroxypropyl]carbamic acid 1,1-dimethylethyl ester
Uniqueness
N-[1-(3-bromophenyl)-3-hydroxypropyl]carbamic acid 1,1-dimethylethyl ester is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that are not possible with other halogens. This uniqueness makes it a valuable compound for studying halogen-specific effects in chemical and biological systems.
Properties
Molecular Formula |
C14H20BrNO3 |
---|---|
Molecular Weight |
330.22 g/mol |
IUPAC Name |
tert-butyl N-[1-(3-bromophenyl)-3-hydroxypropyl]carbamate |
InChI |
InChI=1S/C14H20BrNO3/c1-14(2,3)19-13(18)16-12(7-8-17)10-5-4-6-11(15)9-10/h4-6,9,12,17H,7-8H2,1-3H3,(H,16,18) |
InChI Key |
LROVVCXCAXIHNK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCO)C1=CC(=CC=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.